![molecular formula C4H11N5 B12353981 1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine is a heterocyclic compound with a unique structure that includes a fused pyrazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,3a,4,5,6,6a-Octahydropyrrolo[3,4-c]pyrrole
- 1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-d]pyrimidine
- 1,2,3,3a,4,5,6,6a-Octahydropyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine is unique due to its specific ring structure and the presence of an amine group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C4H11N5 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5,6,6a-octahydropyrazolo[3,4-c]pyrazol-4-amine |
InChI |
InChI=1S/C4H11N5/c5-3-2-1-6-8-4(2)9-7-3/h2-4,6-9H,1,5H2 |
Clave InChI |
FVZIXCKRPBPLJZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(NNC2NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



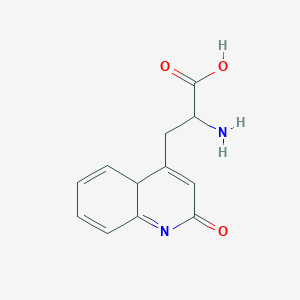
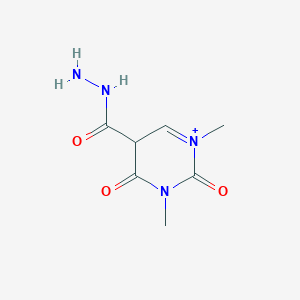
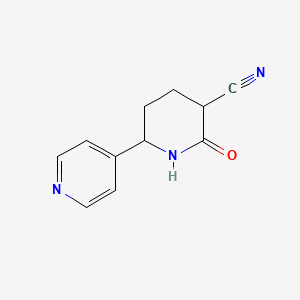

![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)
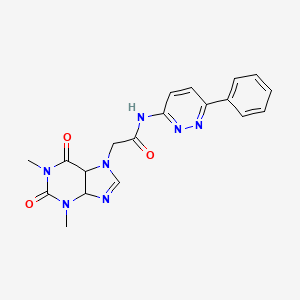
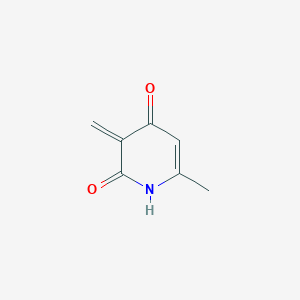
![7-chloro-2-[(E)-2-[3-[1-(cyclopropylmethylsulfanyl)-3-(2-propan-2-ylphenyl)propyl]phenyl]ethenyl]quinoline](/img/structure/B12353965.png)



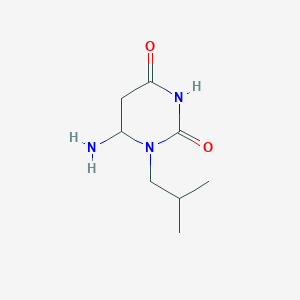
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)
